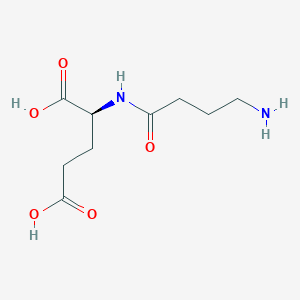
N-(gamma-Aminobutyryl)glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(gamma-Aminobutyryl)glutamic acid, also known as GABA-glutamate, is a neurotransmitter that plays a crucial role in the central nervous system. It is a compound that is synthesized from glutamic acid and gamma-aminobutyric acid (GABA) and acts as a signaling molecule that regulates neuronal activity. The purpose of
Mecanismo De Acción
N-(gamma-Aminobutyryl)glutamic acid acts as an inhibitory neurotransmitter by binding to GABA receptors on the surface of neurons. This binding leads to the opening of chloride ion channels, which hyperpolarizes the neuron and reduces its excitability. This mechanism of action is responsible for the anxiolytic and sedative effects of N-(gamma-Aminobutyryl)glutamic acid.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(gamma-Aminobutyryl)glutamic acid are primarily related to its role as a neurotransmitter. It has been shown to regulate neuronal activity in the central nervous system, leading to a decrease in anxiety and stress levels. Additionally, it has been implicated in the regulation of sleep and the modulation of pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(gamma-Aminobutyryl)glutamic acid in lab experiments is its well-established role as a neurotransmitter. This allows for the development of specific assays to measure its levels and activity in the brain. However, one limitation is the difficulty in obtaining pure N-(gamma-Aminobutyryl)glutamic acid due to its instability and susceptibility to degradation.
Direcciones Futuras
There are several future directions for the study of N-(gamma-Aminobutyryl)glutamic acid. One area of interest is its potential as a therapeutic target for anxiety disorders. Additionally, further research is needed to elucidate its role in the regulation of sleep and pain perception. Finally, the development of new methods for the synthesis and purification of N-(gamma-Aminobutyryl)glutamic acid could lead to a better understanding of its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of N-(gamma-Aminobutyryl)glutamic acid involves the condensation of glutamic acid and GABA. This reaction is catalyzed by the enzyme glutamate decarboxylase, which removes the carboxyl group from glutamic acid to form GABA. The resulting GABA then reacts with glutamic acid to form N-(gamma-Aminobutyryl)glutamic acid.
Aplicaciones Científicas De Investigación
N-(gamma-Aminobutyryl)glutamic acid has been extensively studied in the field of neuroscience due to its role as a neurotransmitter. It has been shown to regulate neuronal activity by inhibiting the release of other neurotransmitters such as dopamine and serotonin. This inhibition leads to a decrease in anxiety and stress levels, making it a potential therapeutic target for the treatment of anxiety disorders.
Propiedades
Número CAS |
122910-12-7 |
|---|---|
Nombre del producto |
N-(gamma-Aminobutyryl)glutamic acid |
Fórmula molecular |
C9H16N2O5 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(2S)-2-(4-aminobutanoylamino)pentanedioic acid |
InChI |
InChI=1S/C9H16N2O5/c10-5-1-2-7(12)11-6(9(15)16)3-4-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
Clave InChI |
CQCYYMGLQMYXMR-LURJTMIESA-N |
SMILES isomérico |
C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN |
SMILES |
C(CC(=O)NC(CCC(=O)O)C(=O)O)CN |
SMILES canónico |
C(CC(=O)NC(CCC(=O)O)C(=O)O)CN |
Sinónimos |
GABA-Glu N-(gamma-aminobutyryl)-L-glutamic acid N-(gamma-aminobutyryl)glutamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



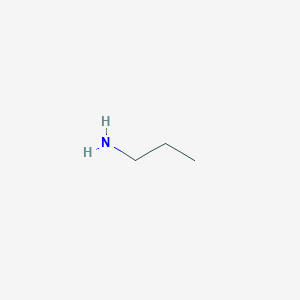
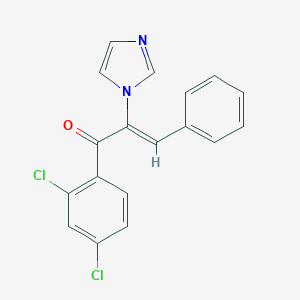
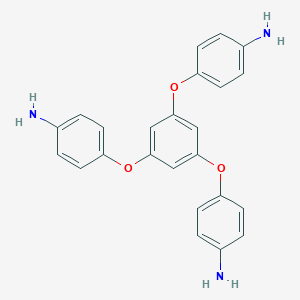
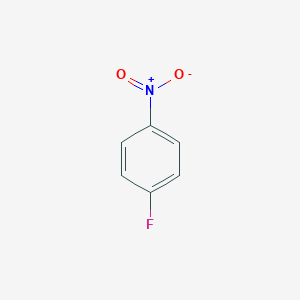
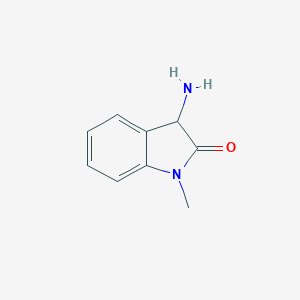
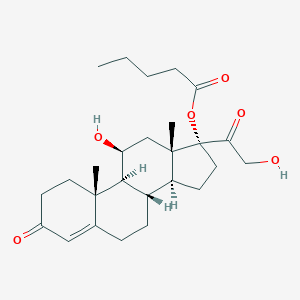
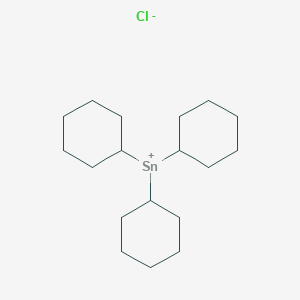
![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)
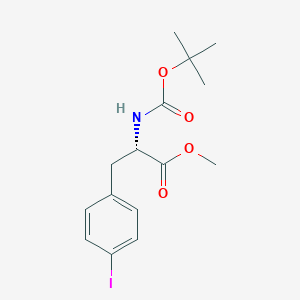
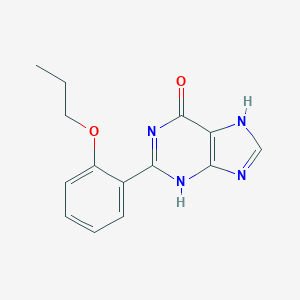
![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)
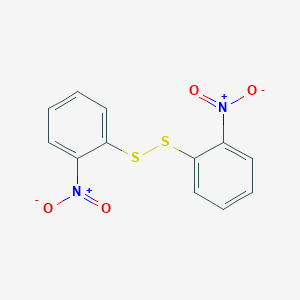
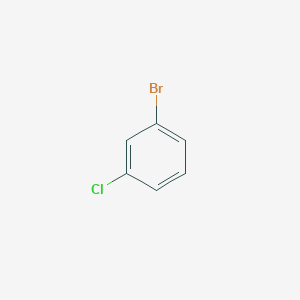
![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)